Cas no 1215206-51-1 (Benzyl (4-bromonaphthalen-1-yl)carbamate)

Benzyl (4-bromonaphthalen-1-yl)carbamate is a synthetic organic compound featuring a naphthalene core substituted with a bromine atom at the 4-position and a benzyl carbamate group at the 1-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic systems or functionalized naphthalene derivatives. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the carbamate group offers versatility for further derivatization. Its well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in research applications. The compound is commonly employed in pharmaceutical and materials science research for scaffold diversification.
Benzyl (4-bromonaphthalen-1-yl)carbamate structure
1215206-51-1 structure
Product name:Benzyl (4-bromonaphthalen-1-yl)carbamate
CAS No:1215206-51-1
MF:C18H14NO2Br
Molecular Weight:356.21326
MDL:MFCD13195700
CID:856305
PubChem ID:53216852

Benzyl (4-bromonaphthalen-1-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 1-(CBZ-AMINO)-4-BROMONAPHTHALENE
    • Benzyl (4-bromonaphthalen-1-yl)carbamate
    • benzyl N-(4-bromonaphthalen-1-yl)carbamate
    • MFCD13195700
    • BS-21016
    • DB-362976
    • Carbamic acid, N-(4-bromo-1-naphthalenyl)-, phenylmethyl ester
    • DTXSID50681984
    • AKOS015836825
    • Benzyl(4-bromonaphthalen-1-yl)carbamate
    • CS-0442641
    • benzyl 4-bromonaphthalen-1-ylcarbamate
    • EN300-4605097
    • 1215206-51-1
    • MDL: MFCD13195700
    • インチ: InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)
    • InChIKey: YTEZGWHQCCNKET-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br

計算された属性

  • 精确分子量: 355.02100
  • 同位素质量: 355.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 370
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • PSA: 38.33000
  • LogP: 5.42400

Benzyl (4-bromonaphthalen-1-yl)carbamate Security Information

Benzyl (4-bromonaphthalen-1-yl)carbamate 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Benzyl (4-bromonaphthalen-1-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B194035-100mg
Benzyl (4-bromonaphthalen-1-yl)carbamate
1215206-51-1
100mg
$ 64.00 2023-04-19
Enamine
EN300-4605097-2.5g
benzyl N-(4-bromonaphthalen-1-yl)carbamate
1215206-51-1
2.5g
$2379.0 2023-05-24
Enamine
EN300-4605097-5.0g
benzyl N-(4-bromonaphthalen-1-yl)carbamate
1215206-51-1
5g
$3520.0 2023-05-24
Fluorochem
213627-1g
Benzyl (4-bromonaphthalen-1-yl)carbamate
1215206-51-1 95%
1g
£150.00 2022-03-01
Enamine
EN300-4605097-0.05g
benzyl N-(4-bromonaphthalen-1-yl)carbamate
1215206-51-1
0.05g
$1020.0 2023-05-24
abcr
AB272752-5g
1-(Cbz-Amino)-4-bromonaphthalene, 98%; .
1215206-51-1 98%
5g
€654.00 2025-02-21
abcr
AB272752-10g
1-(Cbz-Amino)-4-bromonaphthalene, 98%; .
1215206-51-1 98%
10g
€1130.00 2025-02-21
1PlusChem
1P0015OG-5g
Carbamic acid, N-(4-bromo-1-naphthalenyl)-, phenylmethyl ester
1215206-51-1 98%
5g
$429.00 2025-02-18
1PlusChem
1P0015OG-1g
Carbamic acid, N-(4-bromo-1-naphthalenyl)-, phenylmethyl ester
1215206-51-1 98%
1g
$150.00 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513308-5g
Benzyl (4-bromonaphthalen-1-yl)carbamate
1215206-51-1 98%
5g
¥2901.00 2024-08-09

Benzyl (4-bromonaphthalen-1-yl)carbamate 関連文献

Benzyl (4-bromonaphthalen-1-yl)carbamateに関する追加情報

Recent Advances in the Study of Benzyl (4-bromonaphthalen-1-yl)carbamate (CAS: 1215206-51-1): A Comprehensive Research Brief

Benzyl (4-bromonaphthalen-1-yl)carbamate (CAS: 1215206-51-1) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique naphthalene core and bromine substitution, has shown promising potential in various therapeutic applications. The compound's structural features, including the carbamate linkage and the brominated aromatic system, make it a versatile scaffold for drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological properties.

One of the most notable applications of Benzyl (4-bromonaphthalen-1-yl)carbamate is its use in the development of kinase inhibitors. Kinases play a crucial role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have utilized this compound as a building block to create novel kinase inhibitors with improved selectivity and potency. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1215206-51-1 exhibited significant inhibitory activity against a panel of cancer-related kinases, with IC50 values in the low micromolar range.

In addition to its applications in kinase inhibition, Benzyl (4-bromonaphthalen-1-yl)carbamate has shown potential in antimicrobial research. The brominated naphthalene moiety appears to confer enhanced interactions with bacterial membranes and proteins. Recent in vitro studies have reported moderate to strong activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This finding is particularly relevant given the growing need for new antibiotics to combat drug-resistant bacterial strains. The compound's mechanism of action is currently under investigation, with preliminary data suggesting interference with bacterial cell wall synthesis.

The synthetic versatility of 1215206-51-1 has also been highlighted in recent publications. Several research groups have developed efficient synthetic routes to this compound, often starting from commercially available 4-bromo-1-naphthylamine. The carbamate formation typically employs benzyl chloroformate under mild basic conditions, yielding the product with good purity and acceptable yields. These synthetic protocols have been optimized to allow for scale-up, making the compound more accessible for further biological evaluation and structure-activity relationship studies.

From a drug metabolism perspective, preliminary pharmacokinetic studies of Benzyl (4-bromonaphthalen-1-yl)carbamate have revealed interesting properties. The compound demonstrates moderate metabolic stability in human liver microsomes, with the carbamate bond showing surprising resistance to enzymatic hydrolysis. This characteristic may be advantageous for drug development, as it suggests potential for oral bioavailability. However, further studies are needed to fully characterize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and potential drug-drug interactions.

Looking forward, the research community anticipates several directions for Benzyl (4-bromonaphthalen-1-yl)carbamate. These include exploration of its potential in targeted protein degradation (PROTAC technology), investigation of its fluorescent properties for imaging applications, and development of more potent analogs through structure-based drug design. The compound's unique combination of chemical features positions it as a valuable tool for both medicinal chemistry and chemical biology research in the coming years.

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